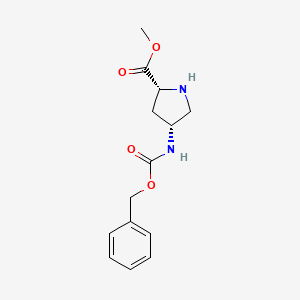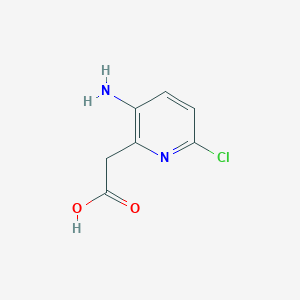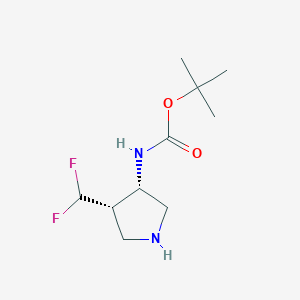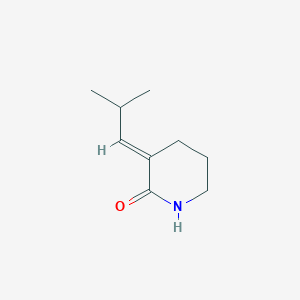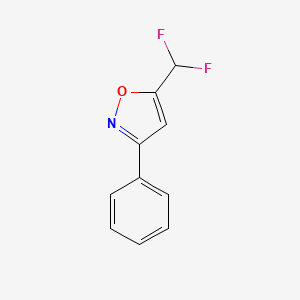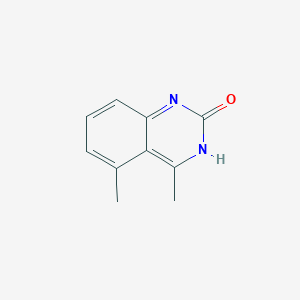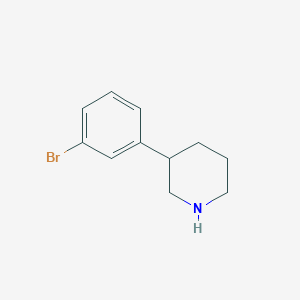![molecular formula C16H18ClNO2 B12973646 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is an organic compound with significant applications in various scientific fields This compound is characterized by the presence of a biphenyl group attached to an aminobutanoic acid moiety, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Amination: The biphenyl intermediate undergoes amination using a suitable amine source under catalytic conditions to introduce the amino group.
Butanoic Acid Formation: The amino-biphenyl compound is then reacted with a butanoic acid derivative to form the desired aminobutanoic acid.
Hydrochloride Salt Formation: Finally, the aminobutanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro-biphenyl derivatives, hydroxylamine derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.
科学的研究の応用
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the aminobutanoic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of an aminobutanoic acid.
4-Aminobiphenyl: Contains an amino group attached directly to the biphenyl structure.
4-Phenylbutanoic acid: Features a phenyl group attached to a butanoic acid moiety.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is unique due to the combination of its biphenyl and aminobutanoic acid components, which confer distinct chemical and biological properties. This compound’s ability to interact with both hydrophobic and polar environments makes it versatile for various applications in research and industry.
特性
分子式 |
C16H18ClNO2 |
|---|---|
分子量 |
291.77 g/mol |
IUPAC名 |
3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H |
InChIキー |
OBYYHHGRCZYCAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



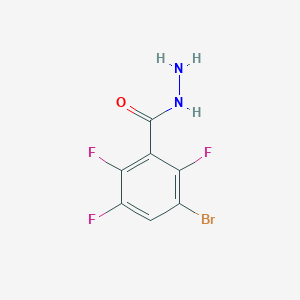
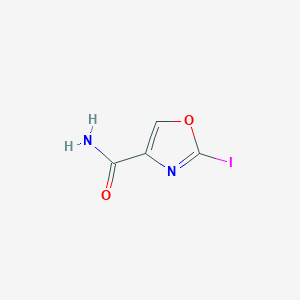

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
